![molecular formula C23H29N5O4 B2529469 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887458-36-8](/img/structure/B2529469.png)
8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Structure-Activity Relationship Studies
The compound "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is part of a broader class of chemicals that have been studied for their biological activity, particularly as A(3) adenosine receptor antagonists. These compounds, which include a xanthine core, have been modified at the 1-, 3-, and 8-positions to enhance potency and hydrophilicity. The binding disposition of these molecules to the A(3) receptor has been explored through docking and 3D-QSAR studies, indicating the importance of structural modifications for activity .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves strategic substitutions to improve the desired biological activities. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been described, and further SAR studies have been conducted to optimize these molecules . Additionally, the photochemical substitution of related compounds, such as 5,8-dimethoxy-1,2-dimethylnaphth[2,3-d]imidazole-4,9-dione, has been reported to yield high yields of specific isomers, showcasing the potential for photochemical methods in the synthesis of complex purine derivatives .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is crucial for their interaction with biological targets. Docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors . X-ray crystallography of similar compounds has revealed coplanar conformations of the purine and appended azolyl rings, which may influence biological activity .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones is influenced by their structure. For example, glycosylation reactions of related 6-(substituted-imidazol-1-yl)purines have been shown to proceed with regiospecificity, leading to the formation of N9 isomers with high stereoselectivity. This regiospecificity is crucial for the synthesis of clinically relevant compounds such as cladribine .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones, such as their acid-base characteristics, are important for their biological function. The dissociation constants (pKa) of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione have been determined experimentally and computationally, providing insights into their behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Synthetic Biology Applications
In synthetic biology, the development of unnatural base pairs beyond standard Watson-Crick base pairs showcases the potential for creating new genetic systems. Research by Saito-Tarashima and Minakawa (2018) on unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, demonstrates the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for the functionality of these base pairs. Such studies indicate how structurally complex molecules can contribute to expanding the genetic code and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).
Medicinal Chemistry Applications
In medicinal chemistry, the structural motifs similar to "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are explored for their therapeutic potential. For example, the study of hydantoin derivatives, which share a resemblance in heterocyclic structure, highlights their importance in drug discovery due to a variety of biological and pharmacological activities. This underscores the potential of complex molecules in developing therapeutic agents for various diseases (Shaikh et al., 2023).
Sensor Technology Applications
The unique properties of metal-organic frameworks (MOFs), such as ZIF-8, have been explored for electrochemical sensing applications. Engineering the pore size of ZIF-8 for encapsulating nanoparticles, enzymes, and organic compounds demonstrates the versatility of such frameworks in sensor technology. This suggests that compounds with functionalities related to "this compound" might also find applications in the development of sensors for various analytical purposes (Paul et al., 2022).
Eigenschaften
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-7-8-9-12-26-21(29)19-20(25(4)23(26)30)24-22-27(14(2)15(3)28(19)22)17-11-10-16(31-5)13-18(17)32-6/h10-11,13H,7-9,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVWEOZMLRQURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
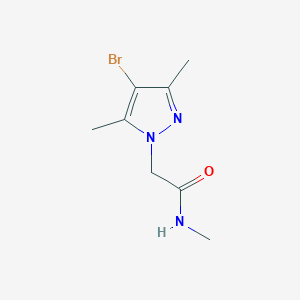

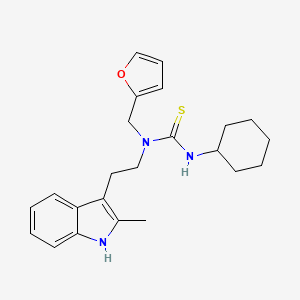
![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
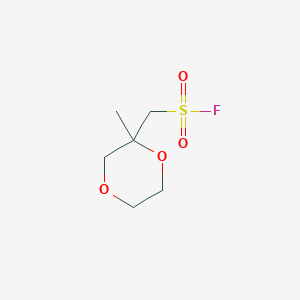


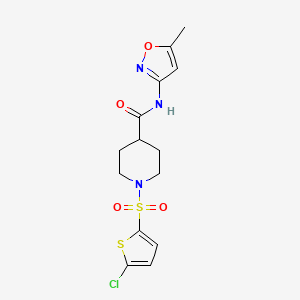
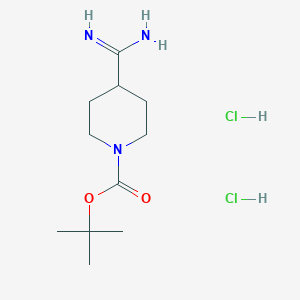

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)